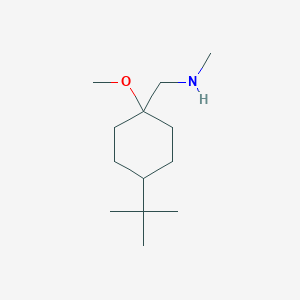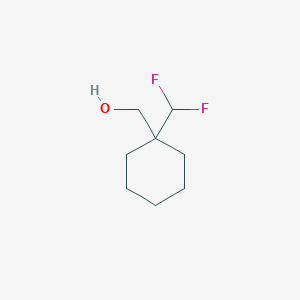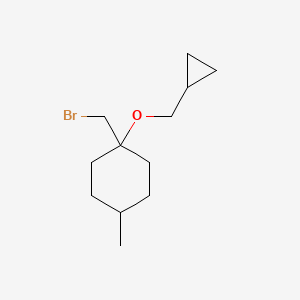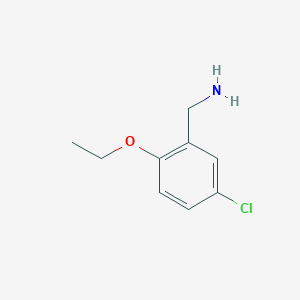
5-Chloro-2-ethoxy-benzenemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-chloro-2-ethoxyphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted benzene ring with an ethoxy group and a methanamine group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-ethoxyphenyl)methanamine typically involves the reaction of 5-chloro-2-ethoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction can be catalyzed by reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of (5-chloro-2-ethoxyphenyl)methanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-chloro-2-ethoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(5-chloro-2-ethoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (5-chloro-2-ethoxyphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-chloro-2-methoxyphenyl)methanamine
- (5-chloro-2-ethoxyphenyl)ethanamine
- (5-chloro-2-ethoxyphenyl)propanamine
Uniqueness
(5-chloro-2-ethoxyphenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and ethoxy groups on the benzene ring can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for drug development and other applications.
Eigenschaften
Molekularformel |
C9H12ClNO |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
(5-chloro-2-ethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H12ClNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3 |
InChI-Schlüssel |
GTFQCGWKJVCSOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


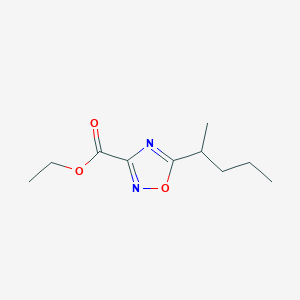
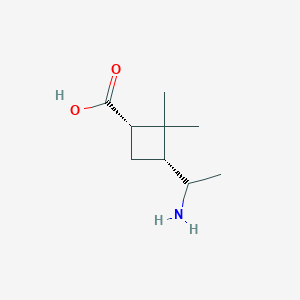
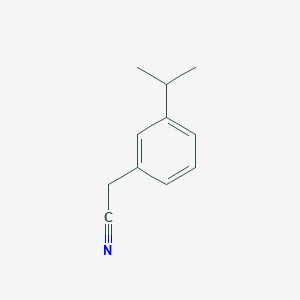
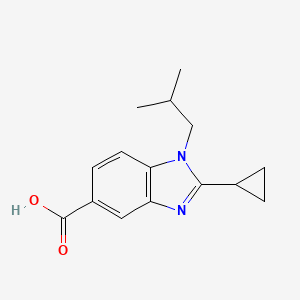
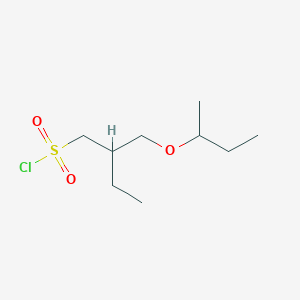
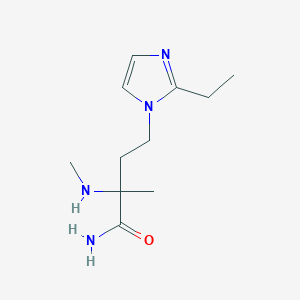
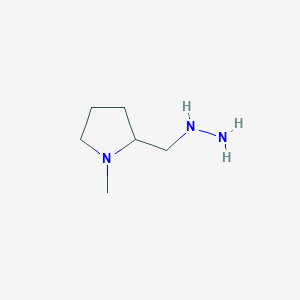

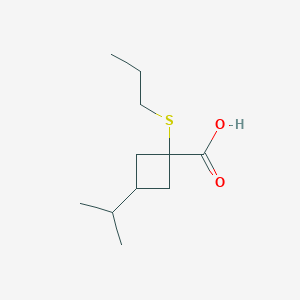
![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)

